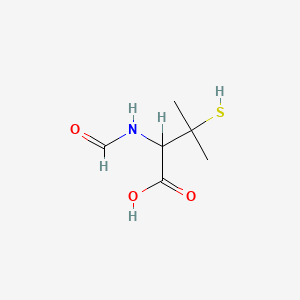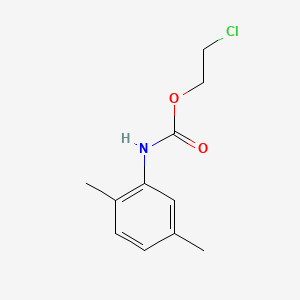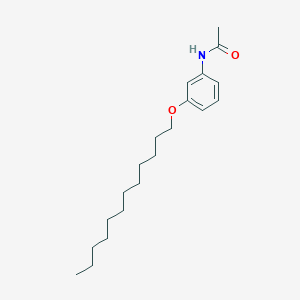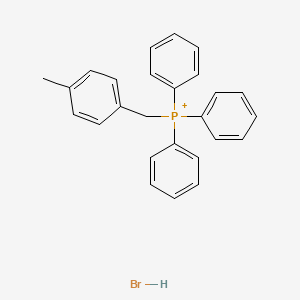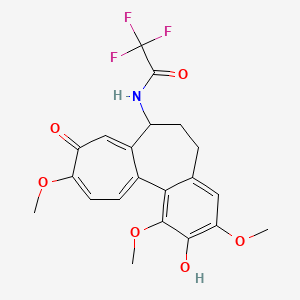![molecular formula C24H21ClN2O4S2 B11961358 6-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11961358.png)
6-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 6-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidène]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoïque est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé présente une structure unique qui comprend un groupe chlorobenzyl, un fragment indole et un cycle thiazolidine, ce qui en fait un sujet d'intérêt pour les chercheurs.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 6-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidène]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoïque implique généralement plusieurs étapes, en commençant par des précurseurs facilement disponibles. Les étapes clés comprennent :
Formation du fragment indole : Ceci peut être réalisé par la synthèse d'indole de Fischer, où la phénylhydrazine réagit avec une cétone ou un aldéhyde en conditions acides.
Introduction du groupe chlorobenzyl : Cette étape implique l'alkylation de l'azote indolique avec du chlorure de 4-chlorobenzyl en présence d'une base telle que le carbonate de potassium.
Formation du cycle thiazolidine : Ceci est accompli en faisant réagir le dérivé indole avec de la thiourée et un acide α-halogéné en conditions de reflux.
Couplage final : L'intermédiaire thiazolidine est ensuite couplé à l'acide hexanoïque à l'aide d'un réactif de couplage tel que la dicyclohexylcarbodiimide (DCC) pour former le produit final.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse susmentionnées afin d'assurer un rendement élevé et une pureté élevée. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions de réaction et la mise en œuvre de techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du fragment indole, en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : La réduction des groupes carbonyle peut être obtenue en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : Le groupe chlorobenzyl peut participer à des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions communs
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Nucléophiles tels que les amines en présence d'une base telle que l'hydroxyde de sodium.
Produits majeurs
Oxydation : Formation de dérivés indole-2,3-dione.
Réduction : Formation de dérivés alcooliques.
Substitution : Formation de dérivés benzyliques substitués.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet diverses réactions de fonctionnalisation, ce qui le rend précieux en synthèse organique.
Biologie
En recherche biologique, le composé peut être utilisé pour étudier les interactions enzymatiques et la liaison des récepteurs en raison de son fragment indole, qui est connu pour interagir avec diverses cibles biologiques.
Médecine
En médecine, le composé présente des applications potentielles en tant que composé de tête pour le développement de médicaments. Sa structure suggère qu'il pourrait être exploré pour ses propriétés anti-inflammatoires, anticancéreuses ou antimicrobiennes.
Industrie
Dans le secteur industriel, le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme d'action de l'acide 6-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidène]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoïque implique son interaction avec des cibles moléculaires spécifiques. Le fragment indole peut se lier aux récepteurs ou aux enzymes, modulant leur activité. Le cycle thiazolidine peut également jouer un rôle dans la liaison aux ions métalliques ou à d'autres biomolécules, influençant diverses voies biochimiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its indole moiety, which is known to interact with various biological targets.
Medicine
In medicine, the compound has potential applications as a lead compound for drug development. Its structure suggests it could be explored for anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 6-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to receptors or enzymes, modulating their activity. The thiazolidine ring may also play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide indole-3-acétique : Une hormone végétale naturelle présentant une structure plus simple.
Thiazolidinediones : Une classe de composés utilisés dans le traitement du diabète, comportant un cycle thiazolidine.
Dérivés chlorobenzyliques : Composés ayant des groupes chlorobenzyliques similaires mais des structures de base différentes.
Unicité
L'unicité de l'acide 6-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidène]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoïque réside dans sa combinaison de groupes fonctionnels, ce qui permet une réactivité chimique diversifiée et une activité biologique potentielle. Cela en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C24H21ClN2O4S2 |
|---|---|
Poids moléculaire |
501.0 g/mol |
Nom IUPAC |
6-[(5Z)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C24H21ClN2O4S2/c25-16-11-9-15(10-12-16)14-27-18-7-4-3-6-17(18)20(22(27)30)21-23(31)26(24(32)33-21)13-5-1-2-8-19(28)29/h3-4,6-7,9-12H,1-2,5,8,13-14H2,(H,28,29)/b21-20- |
Clé InChI |
SAJGHAPYYFNLGX-MRCUWXFGSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCCCCC(=O)O)/C(=O)N2CC4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C(=O)N2CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




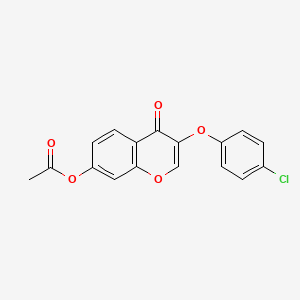

![6-Ethoxy-benzo[b]thiophen-3-ol](/img/structure/B11961291.png)
